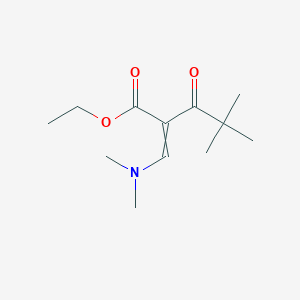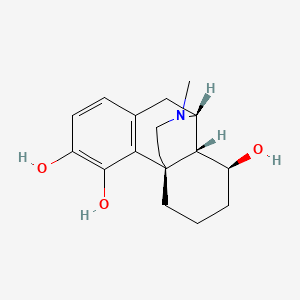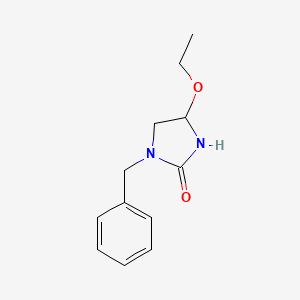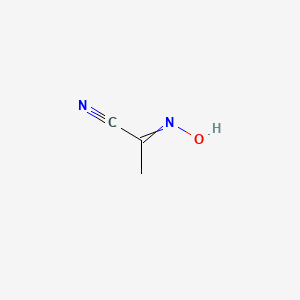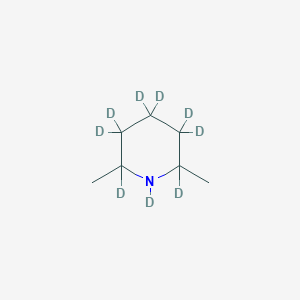
1,2,3,3,4,4,5,5,6-Nonadeuterio-2,6-dimethylpiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-DIMETHYLPYRIDINE-D9 is a deuterated form of 2,6-dimethylpyridine, also known as 2,6-lutidine. This compound is characterized by the presence of deuterium atoms, which replace the hydrogen atoms in the methyl groups. The molecular formula for 2,6-DIMETHYLPYRIDINE-D9 is C7D9N, and it is commonly used in nuclear magnetic resonance (NMR) spectroscopy as a solvent and internal standard due to its distinct spectral properties .
Preparation Methods
The preparation of 2,6-DIMETHYLPYRIDINE-D9 involves several synthetic routes. One common method includes the hydrogenation and dechlorination of 2,6-dimethyl-4-chloropyridine using a palladium on carbon (Pd/C) catalyst in the presence of C1-C4 alcohols as solvents. The reaction is carried out under hydrogen pressure of 0.1-0.2 MPa at temperatures ranging from 20 to 55 degrees Celsius . Another method involves the oxidation of 2,6-dimethylpyridine using potassium permanganate to form 2,6-pyridinedicarboxylic acid, which is then reduced using a sodium borohydride/iodine system to yield 2,6-pyridinedimethanol .
Chemical Reactions Analysis
2,6-DIMETHYLPYRIDINE-D9 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, it can be oxidized to form 2,6-pyridinedicarboxylic acid using potassium permanganate. In reduction reactions, it can be converted to 2,6-pyridinedimethanol using sodium borohydride/iodine. Substitution reactions involving 2,6-DIMETHYLPYRIDINE-D9 often use reagents such as phenylhydrazine and p-dimethylaminobenzaldehyde in the presence of potassium hydroxide (KOH) in ethanol, leading to the formation of bis(biarylhydrazone) derivatives .
Scientific Research Applications
2,6-DIMETHYLPYRIDINE-D9 is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a solvent and internal standard in NMR spectroscopy due to its deuterium labeling, which provides clear and distinct signals . In biology and medicine, it is used in the synthesis of various heterocyclic compounds with potential pharmacological activities, such as antibacterial and antituberculous agents . In the tobacco industry, 2,6-DIMETHYLPYRIDINE-D9 plays a role in the fermentation process of cigar tobacco leaves, influencing flavor development and microbial activity .
Mechanism of Action
The mechanism of action of 2,6-DIMETHYLPYRIDINE-D9 involves its interaction with molecular targets and pathways through its chemical properties. For example, in complexation reactions, it forms stable dimers with water molecules, which can influence phase separation and liquid phase behavior . Additionally, its deuterium labeling allows for precise quantification and identification of other compounds in NMR spectroscopy, making it a valuable tool in analytical chemistry .
Comparison with Similar Compounds
2,6-DIMETHYLPYRIDINE-D9 is unique due to its deuterium labeling, which distinguishes it from other similar compounds such as 2,6-dimethylpyridine, 2,5-dimethylpyrazine, and 2,6-dimethylpyrazine . These similar compounds share structural similarities but lack the deuterium atoms, which limits their use in specific applications like NMR spectroscopy. The presence of deuterium in 2,6-DIMETHYLPYRIDINE-D9 enhances its spectral properties, making it a preferred choice for certain analytical and research purposes .
Properties
Molecular Formula |
C7H15N |
|---|---|
Molecular Weight |
122.26 g/mol |
IUPAC Name |
1,2,3,3,4,4,5,5,6-nonadeuterio-2,6-dimethylpiperidine |
InChI |
InChI=1S/C7H15N/c1-6-4-3-5-7(2)8-6/h6-8H,3-5H2,1-2H3/i3D2,4D2,5D2,6D,7D/hD |
InChI Key |
SDGKUVSVPIIUCF-CSFAAERSSA-N |
Isomeric SMILES |
[2H]C1(C(C(N(C(C1([2H])[2H])([2H])C)[2H])([2H])C)([2H])[2H])[2H] |
Canonical SMILES |
CC1CCCC(N1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Amino-1-(2-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one](/img/structure/B13945477.png)
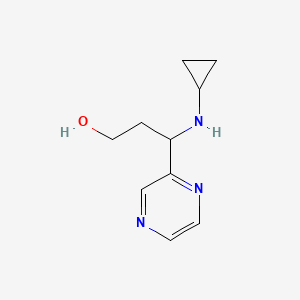



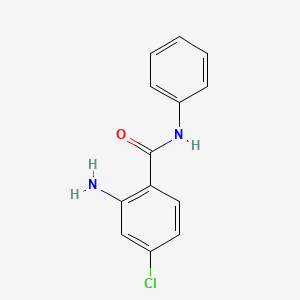


![4H-Naphtho[2,3-b]pyran-4-one, 2-methyl-](/img/structure/B13945528.png)
![1,2-Benzenediol,4-[[(2-furanylmethyl)amino]methyl]-](/img/structure/B13945533.png)
